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Cyclohexylmethyl sulfamate

Cat. No.: B13583721
M. Wt: 193.27 g/mol
InChI Key: ISOXZEXYFPMWRL-UHFFFAOYSA-N
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Description

Cyclohexylmethyl sulfamate is a chemical reagent of interest in medicinal chemistry and biochemical research for developing novel therapeutic agents. Sulfamate-functionalized compounds are investigated for their ability to interact with various enzymatic targets. Related sulfamate structures have been studied for their potential role as inhibitors of enzymes like steroid sulfatase (STS) and nucleotide pyrophosphatases (NPPs), which are significant in cancer research . Other research indicates that sulfamate derivatives can modulate the activity of neurological targets, such as serving as inhibitors of the human histidine triad nucleotide binding protein 1 (hHint1), which may be relevant for investigating pain pathways and neurological disorders . Researchers value this compound as a building block for exploring structure-activity relationships and for designing potential inhibitors of biologically relevant enzymes. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct a thorough safety assessment before handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3S B13583721 Cyclohexylmethyl sulfamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

cyclohexylmethyl sulfamate

InChI

InChI=1S/C7H15NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)

InChI Key

ISOXZEXYFPMWRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COS(=O)(=O)N

Origin of Product

United States

Synthesis Methodologies for Cyclohexylmethyl Sulfamate and Its Analogues

Direct O-Sulfamoylation Strategies

Direct methods involve the formation of the sulfamate (B1201201) O-S bond in a single key step, typically by reacting an alcohol with an activated sulfamoylating agent.

The most conventional method for synthesizing acyclic sulfamates is the reaction of an alcohol, such as cyclohexylmethanol, with sulfamoyl chloride. sci-hub.se This reaction is typically performed in the presence of a base like triethylamine (B128534), 4-(dimethylamino)pyridine (DMAP), or sodium hydride to neutralize the hydrogen chloride byproduct. researchgate.net While effective, sulfamoyl chloride is an unstable reagent, which has prompted the development of alternative, more stable sulfamoylating agents. researchgate.netresearchgate.net

One such alternative is the use of N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, a crystalline, stable solid prepared from tert-butyl alcohol and chlorosulfonyl isocyanate. galchimia.com This Burgess-type reagent reacts with a range of alcohols, including sterically hindered ones, to produce the corresponding N-Boc protected sulfamates, which can then be deprotected under acidic conditions. galchimia.com Another stable, solid reagent is hexafluoroisopropyl sulfamate (HFIPS), which reacts with various alcohols under mild conditions, yielding the desired sulfamate with hexafluoroisopropanol as the only byproduct, simplifying purification. organic-chemistry.orgorganic-chemistry.org

The choice of reaction conditions and base is often crucial for success. For instance, protocols have been developed using sodium hydride in solvents like dimethylacetamide (DMA) or DMAP with sulfamoyl chloride at 0 °C. sci-hub.se The regioselectivity of sulfamoylation can be controlled, with primary alcohols like cyclohexylmethanol reacting preferentially over secondary alcohols, especially at low temperatures. nih.govrsc.org

Table 1: Comparison of Direct Sulfamoylation Reagents for Alcohols

Reagent Characteristics Common Bases Advantages Disadvantages
Sulfamoyl Chloride Traditional reagent NaH, Triethylamine, DMAP Well-established methodology sci-hub.seresearchgate.net Unstable, can be hazardous researchgate.netresearchgate.net
N-(tert-butoxycarbonyl)-aminosulfonylpyridinium Stable, crystalline solid Not always required Stable, good for bulky alcohols galchimia.com Requires subsequent deprotection step galchimia.com

| Hexafluoroisopropyl sulfamate (HFIPS) | Bench-stable solid | Not always required | Mild conditions, simple workup organic-chemistry.orgorganic-chemistry.org | Reagent synthesis is an extra step |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, faster reaction times, and easier scalability. acs.orgnii.ac.jpseqens.com These benefits have been applied to the synthesis of N-substituted sulfamate esters.

A one-flow synthesis has been developed that produces sulfamate esters from inexpensive chlorosulfonic acid in seconds. acs.orgorganic-chemistry.orgnih.gov In this process, chlorosulfonic acid reacts with an amine in the presence of a tertiary amine base to form a sulfamic acid salt intermediate. This intermediate is then immediately reacted with an alcohol in the second stage of the flow system to yield the final sulfamate ester. nii.ac.jp The entire process can be completed in under 90 seconds at room temperature (20 °C). acs.orgnih.govresearchgate.net

A key challenge in this approach was the formation of an undesired symmetrical sulfite (B76179) byproduct. acs.org However, research demonstrated that this side reaction could be suppressed by carefully selecting the tertiary amine base, with pyridine (B92270) proving to be highly effective. organic-chemistry.org Linear regression models have been used to correlate the properties of the tertiary amine, such as its pKaH, with the reaction yield, facilitating optimization. acs.orgresearchgate.net This microflow technology minimizes the handling of hazardous intermediates and allows for the synthesis of products with acid or base-labile functional groups without requiring extensive purification. acs.orgorganic-chemistry.org

Indirect Synthetic Pathways

Indirect methods involve the pre-formation of a key intermediate, such as a sulfamic acid salt, which is then converted to the target sulfamate ester in a subsequent step.

A general and operationally simple method for preparing sulfamates involves the initial formation of sulfamic acid salts. nih.gov For example, an amine can be reacted with a sulfur trioxide complex to furnish a sulfamic acid salt, which is typically more stable and easier to handle than sulfamoyl chloride. nih.gov While various salts can be made, ammonium (B1175870) salts often offer good solubility for subsequent reactions. nih.gov

A specific process for producing cyclohexylammonium sulfamate involves the direct reaction of cyclohexylamine (B46788) and ammonium sulfamate. google.com This reaction is heated to between 80 and 130 °C to drive off ammonia (B1221849) gas, yielding the desired product. google.com This method is advantageous as it avoids large energy changes and viscosity issues that can occur when reacting cyclohexylamine directly with sulfamic acid. google.com The resulting cyclohexylammonium sulfamate can be isolated or used directly to produce other salts of cyclohexylsulfamic acid. google.com Another patented process describes the use of a tertiary amine, such as lauryl dimethylamine, as a catalyst or reaction medium to accelerate the reaction between cyclohexylamine and sulfamic acid or ammonium sulfamate. google.com

Once the sulfamic acid salt is formed, it can be activated for esterification. A highly effective method involves activating the sulfamic acid salt with triphenylphosphine (B44618) ditriflate, followed by nucleophilic trapping with an alcohol like cyclohexylmethanol. nih.govnih.gov This approach is broad in scope, working well with a variety of aliphatic alcohols and phenols to produce sulfamate esters in modest to excellent yields. nih.gov This strategy is particularly useful for preparing sulfamates with primary or secondary alkyl groups on the nitrogen, which can be challenging to synthesize using other methods. nih.gov

The Mitsunobu reaction provides another pathway for converting an alcohol into a sulfamate ester, utilizing a phosphine (B1218219) reagent. wikipedia.orgmdpi.com In a variation of this reaction, an alcohol can be coupled with a suitable nitrogen-based pronucleophile, such as a sulfonamide, in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). wikipedia.orgmdpi.com This reaction typically proceeds with an inversion of stereochemistry at the alcohol's carbon center. wikipedia.org The reaction involves the in-situ formation of an oxyphosphonium salt from the alcohol and phosphine, which is then displaced by the nucleophile. wikipedia.orgmdpi.com

Table 2: Indirect Synthesis of Sulfamate Esters

Step 1: Precursor Formation Step 2: Conversion to Ester Key Reagents Advantages
Cyclohexylamine + Ammonium Sulfamate Heating to remove ammonia Cyclohexylamine, Ammonium Sulfamate Avoids viscosity issues, direct formation of cyclohexylammonium sulfamate google.com
Amine + SO₃ complex Activation with Triphenylphosphine Ditriflate, then addition of alcohol Triphenylphosphine Ditriflate, Alcohol Broad substrate scope, good for N-alkylated sulfamates nih.govnih.gov

| Alcohol + Phosphine + Azodicarboxylate | Nucleophilic displacement by a sulfonamide (Mitsunobu) | Triphenylphosphine, DIAD/DEAD, Sulfonamide | Stereospecific (inversion), mild conditions wikipedia.orgmdpi.com |

Catalytic Synthesis of Cyclohexylmethyl Sulfamate Derivatives

Catalytic methods offer an efficient and selective route to sulfamates, often under mild conditions with low catalyst loadings. A novel catalytic method for the sulfamoylation of alcohols utilizes electron-deficient aryl sulfamates as activated group transfer reagents. organic-chemistry.orgnih.gov

In this system, a simple organic base, N-methylimidazole (NMI), catalyzes the transfer of the sulfamoyl group (H₂NSO₂) from a stable, crystalline donor like pentachlorophenyl sulfamate (PCPS) or pentafluorophenyl sulfamate (PFPS) to an alcohol. organic-chemistry.org The reaction proceeds under mild conditions and shows high selectivity for primary alcohols over secondary alcohols. organic-chemistry.orgnih.gov The proposed mechanism involves deprotonation of the aryl sulfamate donor by NMI, which then generates a reactive aza-sulfene intermediate (HNSO₂) that is trapped by the alcohol. organic-chemistry.org This method avoids the use of unstable sulfamoyl chlorides and is scalable. organic-chemistry.org

While not a direct synthesis of this compound, palladium-phosphine complexes have been developed to catalyze the amination of aryl sulfamates. nih.govacs.org This demonstrates the utility of catalysis in modifying sulfamate-containing molecules, which could be applied to derivatives of this compound.

Gold(I)-Catalyzed Intramolecular Hydroamination and Cyclization

Gold catalysts are particularly effective in promoting the intramolecular hydroamination of unsaturated systems due to their strong carbophilic Lewis acidity. montclair.eduthieme-connect.de This property allows for the activation of alkenes, alkynes, and allenes toward nucleophilic attack by the nitrogen atom of the sulfamate or sulfonamide group. thieme-connect.ded-nb.info

Six-membered cyclic sulfamidates can be prepared in high yields by treating allenic sulfamates with the catalyst Ph₃PAuNTf₂. montclair.edu The reaction proceeds via the gold-catalyzed hydroamination of the allene. montclair.edu Similarly, gold(I) complexes have been shown to effectively catalyze the intramolecular hydroamination of unactivated olefins in alkenyl carbamates and ureas, operating under mild conditions to form protected nitrogen heterocycles. organic-chemistry.orgscispace.com For instance, a system composed of [Au{P(tBu)₂(o-biphenyl)}]Cl and AgOTf in dioxane can achieve yields up to 98% at 60°C. organic-chemistry.org

The scope of gold catalysis also extends to the formation of seven-membered rings, which are typically challenging to synthesize. d-nb.info A gold-catalyzed 7-exo-dig cyclization of alkynic sulfonamides, using a semihollow-shaped triethynylphosphine ligand, allows for the creation of various azepine derivatives in good yields. d-nb.info The proposed mechanism for these reactions generally involves the outer-sphere attack of the nitrogen nucleophile on the gold-complexed unsaturated bond, followed by protonolysis that releases the cyclized product and regenerates the active catalyst. organic-chemistry.org

Exploration of Other Transition Metal Catalysis

Beyond gold, a variety of other transition metals have been successfully employed to synthesize cyclic sulfamates and related N-heterocycles. These methods provide alternative pathways and sometimes offer complementary reactivity or selectivity.

Rhodium (Rh): Rhodium catalysts are highly effective for the enantioselective synthesis of cyclic sulfamidates through the asymmetric transfer hydrogenation of cyclic sulfamidate imines. rsc.orgacs.org Using a chiral Rh catalyst such as Cp*RhCl(TsDPEN) with a formic acid/triethylamine mixture as the hydrogen source, excellent yields and enantioselectivities can be achieved at room temperature. acs.org Additionally, Rh(III)-catalyzed C-H bond additions to imines have been used to access cyclic sulfamates. nih.gov

Cobalt (Co): Cobalt(II) complexes featuring D₂-symmetric chiral amidoporphyrin ligands have been developed as efficient metalloradical catalysts. nih.govnih.gov These systems enable the enantioselective radical 1,5-C–H amination of sulfonyl azides and alkoxysulfonyl azides to stereoselectively produce five-membered cyclic sulfonamides and sulfamidates. nih.govnih.gov This radical-based approach overcomes the challenges associated with the highly strained transition states in concerted C-H insertion pathways. nih.gov

Ruthenium (Ru): Cationic Ru(II) catalysts, generated in situ, can facilitate the synthesis of cyclic imides through C-H bond additions to isocyanates followed by cyclization. nih.gov Furthermore, Ru-catalyzed asymmetric reductive amination and cyclization of keto acids/esters is a potential strategy for constructing enantioenriched lactams, a related class of heterocycles. frontiersin.org

Nickel (Ni): Nickel-based catalytic systems have been developed for the amination of aryl O-sulfamates. nih.gov While this methodology focuses on C-N bond formation at an aryl group, it highlights the utility of sulfamates as versatile coupling partners in transition metal catalysis. nih.gov The use of N-heterocyclic carbene (NHC) ligands was found to be crucial for facilitating this transformation. nih.gov

Table 1: Overview of Transition Metal Catalysis in Cyclic Sulfamate Synthesis

Metal Catalyst Reaction Type Substrate Key Findings Citations
Gold (Au) Intramolecular Hydroamination Allenic/Alkynic Sulfamates, Alkenyl Carbamates High yields for 6- and 7-membered rings; mild conditions. montclair.edud-nb.infoorganic-chemistry.org
Rhodium (Rh) Asymmetric Transfer Hydrogenation Cyclic Sulfamidate Imines Excellent yields and high enantioselectivities for cyclic sulfamidates. rsc.orgacs.org
Cobalt (Co) Enantioselective Radical C-H Amination Sulfonyl/Alkoxysulfonyl Azides Stereoselective formation of 5-membered cyclic sulfamidates via a radical pathway. nih.govnih.gov
Ruthenium (Ru) C-H Addition / Reductive Amination Amides/Isocyanates, Keto Acids Synthesis of cyclic imides and potential for enantioenriched lactams. nih.govfrontiersin.org

| Nickel (Ni) | C-N Cross-Coupling | Aryl O-Sulfamates | First amination of aryl O-sulfamates, broad scope with NHC ligands. | nih.gov |

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

Controlling the three-dimensional arrangement of atoms is critical in modern synthesis. For this compound scaffolds, stereoselective and enantioselective methods are employed to produce specific isomers, which is often crucial for their intended biological or material functions.

A prominent strategy is the asymmetric transfer hydrogenation (ATH) of cyclic sulfamidate imines using chiral rhodium catalysts, which yields cyclic sulfamidates with excellent enantioselectivities. acs.org Dynamic kinetic resolution can be achieved with this method for substrates that already possess a stereogenic center. acs.org

Another powerful approach is the enantioselective radical 1,5-C–H amination using cobalt(II)-based metalloradical catalysis. nih.govnih.gov This method allows for the stereoselective construction of 5-membered chiral cyclic sulfonamides and sulfamidates from various sulfonyl and alkoxysulfonyl azides in high yields and with high enantioselectivities. nih.govnih.gov

Asymmetric haloaminocyclization offers a diastereoselectively switchable route to cyclic sulfamates. thieme-connect.com By choosing different halogen sources and chiral catalysts, such as complexes of N,N'-dioxides with scandium(III) or lutetium(III) triflate, either the syn or anti diastereomer can be selectively produced in good yields and with excellent enantioselectivities. thieme-connect.com The development of conformationally restricted scaffolds, such as the 2,5-diazabicyclo[2.2.2]octane system, also relies heavily on stereoselective synthesis to define the spatial orientation of substituents, including N-cyclohexylmethyl moieties. researchgate.net

Synthesis of Structurally Related Cyclohexylmethyl-Containing Sulfamate Analogues

The cyclohexylmethyl group is a common structural motif incorporated into a variety of molecules to modulate properties like lipophilicity and steric bulk. Several synthetic routes lead to analogues containing this group tethered to a sulfamate or a related sulfonamide core.

One example involves the synthesis of 5-aminopyrazoles where a cyclohexylmethyl-sulfonamido group is present at the 3-position of the pyrazole (B372694) ring. beilstein-journals.org The synthesis begins with 4-(phenylsulfonamidomethyl)cyclohexane carboxylic acid, which is condensed with tert-butyl cyanoacetate (B8463686) to form a β-ketoester intermediate. beilstein-journals.org This intermediate is then converted to a β-ketonitrile and subsequently cyclized with a substituted hydrazine (B178648) to yield the final pyrazole product. beilstein-journals.org

In another context, analogues of the antiviral agent CADA (9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane) have been synthesized where the benzyl (B1604629) group is replaced by a cyclohexylmethyl tail. researchgate.net This modification was found to significantly increase the biological activity of the compound. researchgate.net

The synthesis of other heterocyclic analogues has also been reported. For instance, 1-(Cyclohexylmethyl)-5-(naphthalen-2-yl)-1H-imidazole can be prepared by reacting 2-naphthaldehyde (B31174) with cyclohexylmethanamine, followed by treatment with tosyl-methyl isocyanide (TosMIC) and potassium carbonate. nih.gov Additionally, structurally simplified cyclohexylmethyl-dialdehydes have been synthesized as model compounds to study the reactivity of natural products. beilstein-journals.org The synthesis starts from 2-cyclohexylacetaldehyde (B1630252) and proceeds through a Horner-Wadsworth-Emmons reaction, reduction of the resulting diester to a diol, and subsequent oxidation to the target dialdehyde. beilstein-journals.org

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Ph₃PAuNTf₂
[Au{P(tBu)₂(o-biphenyl)}]Cl
Cp*RhCl(TsDPEN)
5-aminopyrazoles
4-(phenylsulfonamidomethyl)cyclohexane carboxylic acid
tert-butyl cyanoacetate
9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane (CADA)
1-(Cyclohexylmethyl)-5-(naphthalen-2-yl)-1H-imidazole
2-naphthaldehyde
cyclohexylmethanamine
tosyl-methyl isocyanide (TosMIC)
2-cyclohexylacetaldehyde
N,N'-dioxides

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Substitution and Addition Reactions of the Sulfamate (B1201201) Ester Linkage

The sulfamate ester linkage in Cyclohexylmethyl sulfamate is susceptible to nucleophilic attack, most notably in hydrolysis reactions. The mechanism of hydrolysis is pH-dependent, transitioning between an associative bimolecular nucleophilic substitution (S(N)2(S)) and a dissociative elimination-addition (E1cB) pathway.

Under neutral to moderately acidic conditions (pH ≈ 1-8), the hydrolysis of sulfamate esters typically proceeds through an S(N)2(S) mechanism. In this pathway, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the cleavage of the S-O bond and the formation of a new S-O bond with the oxygen from the water molecule, ultimately yielding sulfamic acid and cyclohexylmethanol. researchgate.net The transition state is bimolecular, involving both the sulfamate ester and the water molecule. researchgate.net

In more alkaline solutions (pH > ~9), the mechanism can shift to an E1cB pathway. This mechanism involves the initial deprotonation of the nitrogen atom by a base to form the conjugate base of the sulfamate ester. This is followed by the rate-determining unimolecular expulsion of the cyclohexylmethoxide leaving group, generating a reactive N-sulfonylamine intermediate (HN=SO₂). This intermediate is then rapidly attacked by water or hydroxide (B78521) ions to form sulfamic acid. researchgate.net

The choice of mechanism is influenced by the pH of the reaction medium, as summarized in the table below.

pH RangePredominant MechanismDescription
~1 - ~8S(N)2(S)Bimolecular nucleophilic attack by water on the sulfur atom.
> ~9E1cBUnimolecular elimination from the conjugate base to form an N-sulfonylamine intermediate.

Radical-Mediated Transformations Involving this compound

This compound can participate in radical-mediated reactions, particularly when transformed into a suitable precursor such as an N-chlorosulfamate ester. These reactions offer a pathway for the selective functionalization of C-H bonds.

A key step in the radical-mediated transformations of sulfamate esters is the intramolecular 1,6-hydrogen atom transfer (HAT). libretexts.org This process is initiated by the formation of a sulfamyl radical, typically through the homolytic cleavage of an N-X bond (e.g., N-Cl) in a precursor. The nitrogen-centered radical then abstracts a hydrogen atom from the γ-carbon of the cyclohexylmethyl group. libretexts.org This intramolecular HAT is facilitated by a favorable seven-membered ring transition state, leading to the formation of a carbon-centered radical at a specific position on the cyclohexane (B81311) ring. evitachem.com This selective generation of a carbon radical allows for subsequent functionalization at a site remote from the original functional group. libretexts.org

The generation of the initial sulfamyl radical can be achieved through photolysis, initiating a radical chain propagation process. libretexts.org In the case of an N-chlorosulfamate ester derived from this compound, the reaction is initiated by the light-promoted homolysis of the N-Cl bond, yielding a sulfamyl radical and a chlorine radical. libretexts.org

The propagation cycle consists of two main steps:

The sulfamyl radical undergoes a 1,6-HAT to generate a carbon-centered radical on the cyclohexyl ring. libretexts.org

This carbon radical then abstracts a chlorine atom from another molecule of the N-chlorosulfamate ester, yielding the chlorinated product and regenerating the sulfamyl radical, which can continue the chain reaction. libretexts.org

This light-initiated radical chain mechanism allows for the efficient and selective installation of a chlorine atom onto the cyclohexyl ring. libretexts.org The quantum yield of such reactions can be greater than one, indicating that multiple product molecules are formed for each photon absorbed, which is characteristic of a chain propagation mechanism. libretexts.org

Thermal Decomposition Pathways and Stability Studies

While specific thermal decomposition studies on this compound are not extensively documented, the thermal behavior can be inferred from studies of related compounds such as esters and nitrate (B79036) esters. The thermal decomposition, or thermolysis, of a molecule involves the breaking of chemical bonds due to heat. wikipedia.org For this compound, the most likely points of initial bond cleavage would be the C-O and S-N bonds, as these are generally weaker than the C-C and C-H bonds of the cyclohexyl ring.

Potential thermal decomposition pathways include:

Homolytic cleavage of the RO-SO₂NH₂ bond: This would generate a cyclohexylmethoxyl radical and a sulfamoyl radical.

Homolytic cleavage of the ROSO₂-NH₂ bond: This would lead to a cyclohexylmethylsulfonate radical and an amino radical.

Elimination reactions: Similar to the pyrolysis of some esters, a concerted elimination reaction involving a cyclic transition state could lead to the formation of cyclohexene, sulfur dioxide, and ammonia (B1221849). dtic.mil

The thermal stability of the cyclohexyl group itself has been studied, with decomposition typically occurring at high temperatures (above 1000 K) and proceeding through C-C bond fission to form diradicals. However, the presence of the sulfamate functional group would likely lead to decomposition at significantly lower temperatures. The specific products and mechanisms would be dependent on the precise conditions, such as temperature, pressure, and the presence of other reactive species.

Acid- and Base-Promoted Reactions and Catalytic Effects

As discussed in the context of nucleophilic substitution, both acids and bases can promote the hydrolysis of this compound. Acids can protonate the nitrogen or oxygen atoms of the sulfamate group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. Bases can facilitate deprotonation of the nitrogen atom, initiating the E1cB mechanism.

Tertiary amines, such as triethylamine (B128534) and pyridine (B92270), play a crucial role as bases in the synthesis of sulfamates from alcohols and sulfamoyl chloride. The reaction involves the nucleophilic attack of the oxygen atom of cyclohexylmethanol on the electrophilic sulfur atom of sulfamoyl chloride.

The primary role of the tertiary amine in this reaction is to act as a non-nucleophilic base that neutralizes the hydrogen chloride (HCl) generated during the reaction. This is essential for several reasons:

The removal of HCl drives the reaction to completion.

It prevents the protonation of the starting alcohol, which would deactivate it as a nucleophile.

It prevents potential acid-catalyzed side reactions of the product sulfamate.

The mechanism proceeds as follows:

The alcohol (cyclohexylmethanol) attacks the sulfamoyl chloride, displacing the chloride ion and forming a protonated sulfamate ester intermediate.

The tertiary amine then deprotonates the intermediate, yielding the final this compound product and the triethylammonium (B8662869) chloride salt.

The choice of the tertiary amine and reaction conditions can be critical, as overly strong bases may lead to the decomposition of the sulfamoyl chloride. researchgate.net

Donor-Acceptor Complex Formation in Sulfation Reactions

The sulfation of cyclohexylmethanol to yield this compound, particularly when employing sulfamic acid, is facilitated by the formation of a donor-acceptor complex. This mechanistic pathway is crucial for activating the sulfamic acid, which is otherwise a relatively unreactive sulfating agent for alcohols. nih.govresearchgate.net The process is typically carried out in the presence of a basic reagent, such as urea (B33335) or an amine, which acts as the donor molecule. researchgate.net

The formation of the donor-acceptor complex can be described by the following steps:

Activation of Sulfamic Acid: The lone pair of electrons on the nitrogen atom of the basic reagent (the donor) attacks the electrophilic sulfur atom of sulfamic acid (the acceptor).

Complex Formation: This interaction leads to the formation of a reactive intermediate, a donor-acceptor complex. This complex is a more potent sulfating agent than sulfamic acid itself.

Sulfation of the Alcohol: The hydroxyl group of cyclohexylmethanol then acts as a nucleophile, attacking the sulfur atom of the activated complex. This results in the transfer of the sulfamoyl group to the alcohol and the regeneration of the basic reagent.

Table 1: Key Intermediates in Donor-Acceptor Complex Sulfation

IntermediateRoleDescription
Sulfamic AcidAcceptorThe primary sulfating agent, which is activated by the donor.
Basic Reagent (e.g., Urea)DonorActivates sulfamic acid through the formation of a complex.
Donor-Acceptor ComplexReactive IntermediateThe activated form of the sulfating agent.
CyclohexylmethanolNucleophileThe alcohol substrate that is to be sulfated.

Intramolecular Cyclization and Rearrangement Mechanisms

While this compound itself is a stable molecule, sulfamate esters, in general, can undergo intramolecular cyclization and rearrangement reactions under specific conditions, particularly when the alkyl chain contains a suitable functional group. These reactions are of significant interest in synthetic chemistry for the creation of heterocyclic compounds.

Intramolecular Cyclization:

One notable example of intramolecular cyclization involving sulfamate esters is the aza-Wacker cyclization. nih.govacs.org This type of reaction typically involves a sulfamate ester with a pendant alkene. In a hypothetical scenario for a derivative of this compound containing an unsaturated moiety, a palladium catalyst could facilitate an intramolecular attack of the sulfamate nitrogen onto the double bond. This would lead to the formation of a six-membered oxathiazinane heterocycle. nih.gov The reaction proceeds through an oxidative cyclization mechanism, often utilizing a co-oxidant. nih.gov

Rearrangement Reactions:

Rearrangement reactions of sulfamate esters have also been documented, although specific examples involving primary alkyl sulfamates like this compound are less common than for arylsulfamates. nih.govacs.orgdocumentsdelivered.com The "sulfamate ester rearrangement" can occur under thermal or acidic conditions, potentially leading to the migration of the sulfamoyl group. While the precise mechanism for an alkyl sulfamate is not extensively detailed in the provided literature, analogous rearrangements in similar systems often involve the formation of intermediate ions and subsequent intramolecular shifts.

Table 2: Potential Intramolecular Reactions of this compound Derivatives

Reaction TypeRequired Structural FeaturePotential ProductMechanistic Insight
Intramolecular Cyclization (aza-Wacker type)Alkene moiety in the cyclohexane ringOxathiazinane heterocyclePalladium-catalyzed oxidative cyclization nih.govacs.org
Rearrangement-Isomeric sulfamate or other sulfonated speciesCan be thermally or acid-catalyzed; mechanism may involve ionic intermediates nih.govacs.orgdocumentsdelivered.com

It is important to note that these intramolecular reactions are generally not spontaneous for this compound itself but rather represent potential synthetic pathways for its functionalized derivatives.

Computational and Theoretical Investigations of Cyclohexylmethyl Sulfamate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular and electronic structure of Cyclohexylmethyl sulfamate (B1201201).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and relative energies of different conformers of a molecule. For Cyclohexylmethyl sulfamate, DFT studies would typically employ functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p) or larger) to optimize the molecular geometry and determine the most stable conformations.

The conformational flexibility of this compound primarily arises from the rotation around the C-O and S-O bonds, as well as the chair-boat interconversion of the cyclohexane (B81311) ring and the orientation of the sulfamate group. DFT calculations can quantify the energetic differences between various conformers, such as those with the cyclohexylmethyl group in axial versus equatorial positions relative to a conceptual plane, and different rotamers of the sulfamate moiety.

Table 4.1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-311+G(d,p))

ConformerDescriptionRelative Energy (kcal/mol)
I Equatorial, anti-periplanar (C-O-S-N)0.00
II Equatorial, syn-clinal (C-O-S-N)1.25
III Axial, anti-periplanar (C-O-S-N)2.80
IV Axial, syn-clinal (C-O-S-N)3.95

Note: These are hypothetical values based on typical energy differences found in related molecules and are intended for illustrative purposes.

The results from such studies would likely indicate that the conformer with the bulky cyclohexylmethyl group in an equatorial position is significantly more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. The relative orientation of the sulfamate group would also influence stability, with staggered conformations generally being favored over eclipsed ones.

The electronic structure of this compound can be analyzed through its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The HOMO of this compound is expected to be localized primarily on the lone pairs of the oxygen and nitrogen atoms of the sulfamate group, as these are the most electron-rich regions. The LUMO is likely to be distributed over the sulfur atom and the antibonding orbitals of the S-O and S-N bonds, making the sulfur atom susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 4.2: Calculated Frontier Molecular Orbital Energies of this compound (Equatorial, anti-periplanar conformer)

OrbitalEnergy (eV)
HOMO-7.5
LUMO1.2
HOMO-LUMO Gap8.7

Note: These are representative values and would be determined from specific DFT calculations.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a means to explore the dynamic behavior and intermolecular interactions of this compound.

The cyclohexyl ring in the cyclohexylmethyl moiety predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. The attachment of the methyl-sulfamate group can be in either an equatorial or an axial position. Molecular mechanics force fields (e.g., MMFF94, AMBER) and molecular dynamics simulations can be used to explore the conformational space of this moiety.

These simulations can provide information on the energy barriers for ring inversion and the population of different chair and boat conformers at various temperatures. For a monosubstituted cyclohexane, the equatorial conformer is generally favored to minimize steric hindrance.

The sulfamate group of this compound contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the oxygen atoms and the nitrogen atom). This allows the molecule to participate in intermolecular hydrogen bonding with itself (self-association) or with other molecules, such as solvents or biological receptors.

Molecular dynamics simulations of this compound in a solvent like water can reveal the nature and dynamics of these hydrogen bonds. Radial distribution functions can be calculated from the simulation trajectories to quantify the probability of finding solvent molecules at a certain distance from the hydrogen bond donor and acceptor sites on the this compound molecule. These interactions are critical in determining the solubility and transport properties of the compound.

Structure-Reactivity and Selectivity Relationships

The computational studies described above can help establish structure-reactivity and selectivity relationships for this compound. For instance, the calculated electronic properties, such as the HOMO-LUMO gap and the distribution of electrostatic potential on the molecular surface, can predict the most likely sites for chemical reactions.

Regions of negative electrostatic potential, likely around the oxygen atoms of the sulfamate group, would be susceptible to electrophilic attack, while regions of positive potential, potentially around the N-H protons, would be attractive to nucleophiles. By comparing the computed properties of this compound with those of its analogs, it is possible to rationalize differences in their reactivity and selectivity. For example, modifications to the cyclohexyl ring or substitution on the nitrogen atom would alter the steric and electronic properties, thereby influencing the molecule's chemical behavior. This understanding is fundamental for the rational design of related compounds with specific desired properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

High-Resolution 1H and 13C NMR Spectroscopy

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental for elucidating the carbon-hydrogen framework of Cyclohexylmethyl sulfamate (B1201201).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For Cyclohexylmethyl sulfamate, the signals can be assigned to the protons of the cyclohexyl ring, the methylene (B1212753) bridge (-CH₂-), and the amine (-NH₂) of the sulfamate group. The protons on the cyclohexyl ring exhibit complex splitting patterns due to axial and equatorial positions, resulting in overlapping multiplets in the upfield region (approximately 0.9-1.8 ppm). chemicalbook.com The proton on the carbon bearing the methylene group (C1) would appear further downfield. The two protons of the methylene bridge are diastereotopic and would likely appear as a doublet around 3.4-4.0 ppm, influenced by the adjacent oxygen atom. chemicalbook.comoregonstate.edu The sulfamate -NH₂ protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. This compound has seven carbon atoms. The methylene bridge carbon (-CH₂-O), being attached to an electronegative oxygen atom, is expected to resonate significantly downfield, likely in the range of 65-75 ppm. spectrabase.comlibretexts.org The carbons of the cyclohexyl ring would appear at higher field, typically between 25 and 45 ppm. spectrabase.comlibretexts.org Due to the symmetry of the ring, fewer than six signals may be observed depending on the rate of conformational chair-flipping at the analysis temperature.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) (Note: These are estimated values based on analogous structures like cyclohexanemethanol (B47985) and principles of NMR spectroscopy. Actual experimental values may vary.) chemicalbook.comspectrabase.comlibretexts.orgillinois.edupdx.eduucla.edu

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂- (Methylene Bridge)~3.8 (d)~70
-CH- (Cyclohexyl C1)~1.7 (m)~40
-CH₂- (Cyclohexyl C2, C6)~1.6-1.8 (m)~30
-CH₂- (Cyclohexyl C3, C5)~1.1-1.3 (m)~26
-CH₂- (Cyclohexyl C4)~1.0-1.2 (m)~25
-NH₂ (Sulfamate)Variable (broad s)N/A

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. nih.govyoutube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methylene bridge protons and the adjacent methine proton (C1-H) on the cyclohexyl ring. It would also map out the entire spin system within the cyclohexyl ring, showing correlations between adjacent axial and equatorial protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum. For example, the proton signal around 3.8 ppm would correlate with the carbon signal around 70 ppm, confirming the -CH₂-O- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is vital for connecting different fragments of the molecule. Key correlations would include the methylene bridge protons showing a cross-peak with the C1 carbon of the cyclohexyl ring, and potentially the C2 and C6 carbons. This confirms the attachment of the -CH₂-O-SO₂NH₂ moiety to the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the methylene bridge protons and specific axial or equatorial protons on the cyclohexyl ring, providing insight into the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules and is highly effective for identifying specific functional groups. specac.comyoutube.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. masterorganicchemistry.comlibretexts.org Key characteristic absorptions for this compound would include strong, broad peaks for the N-H stretching of the primary amine in the sulfamate group, typically around 3300-3400 cm⁻¹. researchgate.netchemicalbook.com The S=O double bonds give rise to very strong and characteristic asymmetric and symmetric stretching bands, expected around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.net Aliphatic C-H stretching from the cyclohexyl and methylene groups will be observed as sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). vscht.cz The C-O single bond stretch is expected in the 1000-1100 cm⁻¹ region. specac.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. physicsopenlab.orgspectroscopyonline.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, the symmetric S=O stretching vibration is expected to produce a strong signal in the Raman spectrum. researchgate.net The C-C bond vibrations within the cyclohexyl ring and the C-H stretching modes would also be Raman active. nih.govnih.gov The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on data for sulfamates and alkyl groups.) researchgate.netchemicalbook.comresearchgate.netvscht.cznist.govnih.gov

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Signal
-NH₂ (Sulfamate)N-H Stretch3300-3400 (Strong, Broad)Weak
S=O (Sulfamate)Asymmetric Stretch1350-1380 (Very Strong)Weak
S=O (Sulfamate)Symmetric Stretch1150-1180 (Very Strong)Strong
S-N (Sulfamate)Stretch900-950 (Moderate)Moderate
-CH₂-, -CH- (Aliphatic)C-H Stretch2850-2950 (Strong, Sharp)Strong
-CH₂- (Aliphatic)C-H Bend (Scissoring)~1450 (Moderate)Moderate
C-O (Ether-like)Stretch1000-1100 (Strong)Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. chemguide.co.uk

For this compound (C₇H₁₅NO₃S), the calculated molecular weight is 193.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 193.

The fragmentation of the molecular ion provides clues to the molecule's structure. libretexts.org Plausible fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the C-O bond, which is a common pathway for ether-like structures, could lead to the formation of the cyclohexylmethyl cation [C₆H₁₁CH₂]⁺ at m/z = 97.

Loss of the sulfamate moiety: Cleavage of the O-S bond could result in the loss of a sulfamoyl radical (•SO₂NH₂) or related neutral species.

Fragmentation of the cyclohexyl ring: The cyclohexyl ring can undergo characteristic fragmentation, often losing ethylene (B1197577) (C₂H₄, 28 Da) or other small alkyl fragments, leading to a series of peaks separated by 14 mass units. msu.edu A prominent peak is often observed at m/z = 83, corresponding to the cyclohexyl cation [C₆H₁₁]⁺, and a base peak may appear at m/z = 55. nist.gov

Rearrangements: Hydrogen rearrangements, common in mass spectrometry, can lead to the formation of various other fragment ions. acs.orgrsc.orgresearchgate.net

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound (Note: Based on general fragmentation principles for related structures.) msu.edunist.govnih.govyoutube.commiamioh.edu

m/z ValueProposed Fragment IonFragmentation Pathway
193[C₇H₁₅NO₃S]⁺˙Molecular Ion (M⁺˙)
97[C₇H₁₃]⁺Alpha-cleavage at C-O bond (loss of •OSO₂NH₂)
83[C₆H₁₁]⁺Cleavage of the CH₂-Cyclohexyl bond
81[H₂NSO₂]⁺Cleavage at O-S bond with charge retention on sulfur moiety
55[C₄H₇]⁺Fragmentation of the cyclohexyl ring

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound, providing high-accuracy mass measurements that facilitate the determination of its elemental composition. nih.govnih.gov Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.govyoutube.com

For a compound such as this compound (C₇H₁₅NO₃S), the precise theoretical monoisotopic mass can be calculated. An experimental HRMS analysis would aim to measure this mass with a high degree of accuracy, typically within a few parts per million (ppm). For instance, in the analysis of a related compound containing a cyclohexylmethyl group, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, HRMS (ESI+) determined the [M+H]⁺ ion to be at m/z 361.08264, against a calculated value of 361.08282. nih.gov This level of precision provides strong evidence for the assigned chemical formula. A similar level of accuracy would be expected in the analysis of this compound, confirming its elemental composition and distinguishing it from other potential isomers or impurities. researcher.life

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing valuable structural information. ucdavis.eduunt.edu In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller product ions. unt.edu The resulting fragmentation pattern serves as a structural fingerprint.

For sulfamate-containing compounds, fragmentation often involves cleavage of the S-O and S-N bonds. General fragmentation pathways for sulfonamides suggest that characteristic losses of SO₂, SO₃, and related fragments are common. nih.govnih.gov For this compound, key fragmentation pathways could include:

Loss of the sulfamate group (SO₃NH₂) or parts thereof.

Cleavage of the bond between the cyclohexyl ring and the methylene group.

Fragmentation within the cyclohexyl ring itself.

By analyzing the precise masses of these fragments, the connectivity of the molecule can be pieced together, confirming the identity of the cyclohexylmethyl moiety and its attachment to the sulfamate group.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound [M+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Fragment Structure
194.0845 114.0913 [C₇H₁₄O]⁺
194.0845 97.1073 [C₇H₁₃]⁺
194.0845 81.0701 [C₆H₉]⁺

Note: This table is illustrative and based on general fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of this compound is required. uhu-ciqso.es The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. libretexts.org

While specific crystallographic data for this compound is not available in the cited literature, analysis of a related structure, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, reveals key structural features that could be analogous. nih.gov For example, the cyclohexyl group was observed to adopt a stable chair conformation. A similar finding would be expected for this compound. The analysis would also precisely define the geometry of the sulfamate group and its orientation relative to the cyclohexylmethyl substituent.

Table 2: Example Crystallographic Data Collection and Refinement Parameters

Parameter Example Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 12.1
β (°) 95.5
Volume (ų) 1920
Z 4
R-factor (%) 4.5

Note: This data is representative and not specific to this compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Beyond individual molecular structure, X-ray diffraction data allows for the analysis of how molecules pack together in the crystal lattice. mdpi.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgrsc.org The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. nih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for quantifying it within complex mixtures. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical HPLC method for a moderately polar compound like this compound would employ reverse-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation can be optimized by adjusting the solvent ratio, pH, and flow rate. Detection is commonly achieved using a UV detector, if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS), which also provides mass information for peak identification. sigmaaldrich.com The result of an HPLC analysis is a chromatogram, where the area of the peak corresponding to this compound is proportional to its concentration, allowing for a quantitative assessment of its purity.

Table 3: List of Chemical Compounds

Compound Name
This compound
2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one
Acetonitrile

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of sulfamates like this compound by GC can present challenges due to their polarity and potential for thermal degradation at the high temperatures typically used in GC injectors and columns. The sulfamic acid functional group is not ideal for direct GC analysis, often leading to poor peak shape, low response, and decomposition.

To overcome these limitations, derivatization is a common and often necessary strategy. gcms.czjfda-online.com This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. jfda-online.com For sulfamates, derivatization typically targets the active hydrogen on the nitrogen atom of the sulfamate group.

Derivatization Approaches

Common derivatization reactions for compounds with active hydrogens, such as those in the sulfamate group, include silylation, acylation, or alkylation. jfda-online.comresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a popular choice as it replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. gcms.cz This derivatization decreases the polarity of the molecule and prevents unwanted interactions with the stationary phase of the GC column, resulting in improved peak symmetry and detection. gcms.cz

Another potential approach is alkylation, for instance, using reagents like pentafluorobenzyl bromide (PFBBr), which can react with the sulfamate group. researchgate.net This not only improves chromatographic behavior but can also enhance sensitivity when using an electron capture detector (ECD). researchgate.net

Hypothetical GC Method and Findings

In the absence of specific published methods for this compound, a hypothetical GC method coupled with mass spectrometry (GC-MS) can be proposed based on established principles for analyzing similar compounds. This method would likely involve a derivatization step.

The primary objective of such a method would be to confirm the identity of the derivatized this compound and to quantify it in a given sample matrix. The mass spectrometer detector is ideal for this purpose, as it provides structural information that can confirm the identity of the analyte. nih.gov

Below is a table outlining a plausible set of GC-MS parameters for the analysis of the trimethylsilyl (TMS) derivative of this compound.

Table 1: Hypothetical GC-MS Parameters for TMS-Derivatized this compound Analysis

ParameterValue/Description
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Type Split/Splitless
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Detector Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

Expected Research Findings

Following the derivatization and GC-MS analysis under the proposed conditions, the expected findings would include:

Successful Derivatization: The appearance of a new, well-defined chromatographic peak at a specific retention time corresponding to the TMS-derivatized this compound.

Mass Spectrum Confirmation: The mass spectrum of this peak would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns consistent with the structure of the derivatized compound. This allows for unambiguous identification. youtube.com

Quantitative Analysis: The method could be validated for quantitative purposes by creating a calibration curve using standards of derivatized this compound. This would allow for the determination of the compound's concentration in unknown samples.

Improved Chromatography: Compared to a hypothetical direct injection, the derivatized analyte would exhibit a more symmetrical peak shape, reduced tailing, and a more stable baseline, leading to better resolution and sensitivity. silcotek.com

The data below represents hypothetical retention times and key mass fragments that might be observed for the derivatized compound in such an analysis.

Table 2: Hypothetical Research Findings for GC-MS Analysis of TMS-Derivatized this compound

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
TMS-Cyclohexylmethyl sulfamate~12.5[M]+, [M-15]+, fragments corresponding to the cyclohexylmethyl moiety and the silylated sulfamate group.

It is important to note that this proposed methodology is based on general principles of GC analysis for similar chemical structures. jfda-online.com Actual experimental conditions would require optimization to achieve the best separation and detection for this compound.

Applications and Role in Specialized Chemical Contexts

Cyclohexylmethyl Sulfamate (B1201201) as a Synthetic Intermediate for Advanced Organic Compounds

The utility of sulfamate esters as synthetic intermediates is well-established, particularly due to the unique reactivity conferred by the sulfamate group. This functional group can act as a directing group or participate in intramolecular reactions to create complex molecular architectures.

In particular, intramolecular C–H amination of sulfamate esters catalyzed by rhodium complexes is a powerful method for synthesis. nih.govacs.orgnih.gov This process typically involves the oxidative cyclization of a sulfamate ester, where the catalyst facilitates the insertion of the nitrogen atom into a C–H bond, usually at the γ-carbon, to form a six-membered oxathiazinane ring. nih.govacs.org The reaction is known for its high yields and diastereoselectivity, especially when using chiral substrates. acs.orgnih.gov The cyclohexylmethyl group in Cyclohexylmethyl sulfamate would be expected to influence the steric environment around the reaction center, potentially affecting the efficiency and stereochemical outcome of such transformations.

Illustrative Examples of Rhodium-Catalyzed C-H Amination with Sulfamate Esters
Substrate TypeCatalystKey ReagentsProduct TypeTypical YieldReference
Aliphatic Sulfamate EsterRh₂(OAc)₄PhI(OAc)₂, MgOOxathiazinaneHigh acs.org
3-ArylpropylsulfamateRh₂(S-nap)₄ (chiral)PhI=O, 3Å MSChiral OxathiazinaneGood acs.org
General Sulfamate EsterRh₂(esp)₂-Cyclized Amine DerivativeHigh (0.1 mol% cat.) nih.gov

Role in Chemical Biology Research and Probe Development

The sulfamate functional group is a key pharmacophore found in numerous bioactive molecules and approved drugs. nih.govresearchgate.net This makes sulfamate-containing compounds, including this compound, valuable tools for chemical biology research, enabling the study of biological targets and the development of new therapeutic agents.

Cell-free assays are crucial for determining the direct interaction between a small molecule and its protein target. researchgate.net Sulfamate derivatives have been extensively studied as inhibitors of various enzymes. nih.gov A prominent example is their role as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.govnih.govnih.gov In cell-free kinetic assays, sulfamates have demonstrated low nanomolar inhibition constants (Kᵢ) against specific CA isoforms. nih.gov The sulfamate moiety is known to coordinate directly to the zinc ion in the enzyme's active site. nih.gov

Furthermore, adenosine (B11128) sulfamate analogues have been identified as mechanism-based inhibitors of E1 enzymes like the ubiquitin-activating enzyme (UAE). nih.gov These compounds work through a "substrate-assisted inhibition" mechanism, where they form an adduct with ubiquitin that binds tightly to the enzyme's active site. nih.gov Such studies, performed in cell-free systems, are essential for elucidating the mechanism of action and confirming target engagement. While specific data for this compound is limited, its structural motifs make it a candidate for investigation in similar cell-free enzyme inhibition assays.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. openaccesspub.orgyoutube.com For sulfamate-containing compounds, extensive SAR studies have been conducted to optimize their inhibitory potency and selectivity against enzyme targets like carbonic anhydrase. nih.govnih.govnih.gov

These investigations systematically modify different parts of the sulfamate molecule and measure the resulting effect on enzyme inhibition. Key findings from SAR studies on sulfamate-based CA inhibitors indicate that:

The primary sulfamate group (-OSO₂NH₂) is crucial for potent inhibition, generally performing better than the analogous sulfamide (B24259) moiety (-NHSO₂NH₂). nih.govnih.gov

The nature of the substituent attached to the sulfamate ester (e.g., the cyclohexylmethyl group) strongly influences molecular shape, size, and lipophilicity, which are critical determinants of inhibitory activity against different CA isozymes. nih.gov

The addition of specific chemical fragments, such as fluorine or nitro groups, to other parts of the molecule can increase activity against certain isoforms. nih.gov

The cyclohexylmethyl group in this compound would contribute a bulky, lipophilic character, which, in an SAR context, would be evaluated for its fit within the hydrophobic pockets of a target enzyme's active site.

SAR Insights for Sulfamate-Based Carbonic Anhydrase Inhibitors
Structural MoietyModificationImpact on ActivityReference
Zinc-Binding GroupSulfamate vs. SulfamideSulfamate is markedly more potent for CA-II inhibition. nih.gov
Molecular ScaffoldAryl-ureido scaffoldMolecular shape and size strongly influence inhibition of CA isozymes. nih.gov
SubstituentsAddition of F, O, NO₂ fragmentsIncreases activity against certain CA isoforms. nih.gov
LipophilicityVaried substituentsConsidered a minor factor for CA inhibitory action in some models. nih.gov

The study of how small molecules interact with proteins provides a molecular basis for their biological effects. The sulfonamide and sulfamate groups are recognized as important pharmacophores that engage in specific interactions with protein targets. acs.orgresearchgate.net X-ray crystallography studies have revealed that the sulfamate moiety can form key hydrogen bonds with active site residues and coordinate with metal ions, as seen in the binding of sulfamate inhibitors to the zinc ion in carbonic anhydrase. nih.gov

In a relevant study exploring protein-protein interactions (PPIs), a peptidomimetic inhibitor designed to mimic an α-helix contained a cyclohexylmethyl group. nih.govacs.org This inhibitor was developed to disrupt the p53–MDM2 interaction, a key target in cancer therapy. The cyclohexylmethyl side chain was specifically chosen to probe a hydrophobic pocket on the MDM2 protein surface. nih.govacs.org Although this study involved a more complex peptide-like scaffold rather than a simple sulfamate, it highlights the utility of the cyclohexylmethyl group in mediating specific interactions within protein binding sites. Such findings underscore the potential for this compound to engage with hydrophobic regions of model proteins, driven by its non-polar alkyl component, while the polar sulfamate headgroup seeks hydrogen bonding partners or metal coordination sites.

This compound in Material Science Applications

The unique structural combination of a bulky, non-polar cyclohexylmethyl group and a polar sulfamate group gives this compound properties that are of interest in material science. These applications primarily revolve around its potential use as an additive to modify the bulk properties of materials like lubricants and polymers.

Exploration as Additives in Lubricants and Polymers

The investigation of this compound as an additive in lubricants and polymers is grounded in the established roles of its constituent chemical groups. Sulfur-containing organic compounds are widely used as extreme pressure (EP) and anti-wear (AW) additives in lubricating compositions. The cyclohexyl group is known to impart thermal stability and oil solubility to additive molecules. psgraw.com For instance, high molecular weight cyclic alcohols, such as cyclohexyl and methyl cyclohexyl alcohols, are preferred for synthesizing lubricant additives because they provide the necessary solubility in base oils and sufficient thermal stability for demanding applications. psgraw.com

In polymers, additives are crucial for enhancing properties like heat resistance, light stability, and processability. johoku-chemical.com While direct studies on this compound as a primary polymer additive are not extensively documented, its chemical structure suggests potential utility. The sulfur-containing sulfamate group could contribute to antioxidant properties, similar to other sulfur-based stabilizers.

Table 1: General Functions of Lubricant Additive Classes
Additive ClassPrimary FunctionTypical Chemical Moieties
Anti-Wear (AW) AgentsForm a protective film on metal surfaces to prevent wear under moderate conditions.Phosphorus compounds (e.g., ZDDP), sulfur compounds.
Extreme Pressure (EP) AgentsReact with metal surfaces under high pressure and temperature to form a sacrificial layer, preventing seizure.Sulfur and chlorine compounds.
AntioxidantsInhibit the oxidation of the base oil, extending its service life.Hindered phenols, aromatic amines, sulfur-phosphorus compounds.
Corrosion InhibitorsProtect metal surfaces from chemical attack by contaminants like water and acids.Metal sulfonates, carboxylic acids.

Surfactant Properties of Related Cyclohexylmethyl-Containing Sulfamates

Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. This dual nature allows them to reduce surface tension between liquids or between a liquid and a solid. The structure of this compound—with its non-polar cyclohexylmethyl tail and polar sulfamate head—is inherently amphiphilic.

This molecular architecture suggests that it and related compounds could function as surfactants or as intermediates in the synthesis of more complex surfactants. For example, (cyclohexylmethyl)sulfamic acid is noted for its utility in producing alkyl sulfates from alcohols, which are important intermediates in the world of surfactant chemistry. The properties of such molecules allow for applications in creating emulsions, foams, and dispersions, which are vital in industries ranging from personal care to petroleum processing.

Table 2: Classification of Surfactants Based on Polar Head Group
Surfactant TypeHead Group Charge in WaterExample Chemical Groups
AnionicNegativeSulfonates, Sulfates, Carboxylates
CationicPositiveQuaternary Ammonium (B1175870) Salts
Non-ionicNo ChargeAlcohol Ethoxylates, Alkyl Polyglucosides
Amphoteric (Zwitterionic)Both Positive and NegativeBetaines, Sultaines

Broader Significance in Sulfamate Chemistry and Derivatives

Beyond material science, this compound is part of the broader family of sulfamates, which are versatile intermediates in organic synthesis. mcmaster.ca Sulfamates are valued for their role as precursors in the formation of various nitrogen-containing compounds. researchgate.net The sulfamate functional group can be readily synthesized from corresponding alcohols, making compounds like cyclohexylmethanol key starting materials. acs.org

Modern synthetic methods have made sulfamates more accessible. For instance, reagents like hexafluoroisopropyl sulfamate (HFIPS) allow for the straightforward conversion of a wide range of alcohols into sulfamates under mild conditions. acs.org Once formed, the sulfamate group can participate in numerous chemical transformations, including metal-catalyzed C-H amination reactions. mcmaster.ca This reactivity makes sulfamates, including the cyclohexylmethyl derivative, valuable building blocks for creating complex molecules with potential applications in pharmaceuticals and agrochemicals. acs.org They are considered bioisosteres of sulfonamides, a critical functional group in many approved drugs. mcmaster.ca

Electrochemical Investigations of this compound Systems

Sulfamate-containing systems are of significant interest in electrochemistry, particularly in the field of electrodeposition. Sulfamate-based electrolytes are widely used for nickel plating and electroforming due to their ability to produce deposits with low internal stress, high ductility, and high deposition rates. nmfrc.org

Electrochemical studies on these systems focus on understanding the behavior of the sulfamate ion at the anode and cathode. For example, in nickel sulfamate plating, controlling the electrolyte's pH is crucial, as a decrease below a certain threshold can lead to the decomposition of the sulfamate ion. researchgate.net Research has explored the use of additives like boric acid to buffer the pH at the electrode-solution interface and the role of chloride ions in preventing anode passivation. nmfrc.orgresearchgate.net

While studies may not focus specifically on the cyclohexylmethyl cation, the behavior of the sulfamate anion is the key factor in these electrochemical applications. Investigations into sulfamate electrolytes for recovering nickel from industrial effluents and for electrodepositing other metals like ruthenium highlight the ongoing importance of this chemistry. researchgate.net The presence of an organic cation like cyclohexylmethyl would influence properties such as electrolyte conductivity, viscosity, and the structure of the electrochemical double layer, potentially modifying the quality of the electrodeposited metal.

Table 3: Key Parameters in Nickel Sulfamate Electroplating
ParameterSignificance and EffectTypical Conditions
Current DensityAffects deposition rate, grain size, and internal stress. researchgate.netCan range up to 40 A/dm² in high-speed applications. nmfrc.org
TemperatureInfluences deposit stress, ductility, and maximum current density.Often operated between 28°C and 71°C. nmfrc.orgresearchgate.net
pHCritical for electrolyte stability; low pH can cause sulfamate decomposition. researchgate.netTypically maintained above 2.5. researchgate.net
Additives (e.g., Boric Acid, Chlorides)Boric acid acts as a pH buffer; chlorides aid anode dissolution and prevent passivation. nmfrc.orgresearchgate.netVaries based on specific bath chemistry and desired deposit properties.

Future Perspectives and Research Challenges

Development of Sustainable and Green Synthetic Methodologies for Cyclohexylmethyl Sulfamate (B1201201)

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For cyclohexylmethyl sulfamate, future research will likely concentrate on developing synthetic routes that adhere to the principles of green chemistry. Traditional methods for the synthesis of sulfamates often involve reagents like sulfamoyl chloride, which is unstable. beilstein-journals.org Greener alternatives are actively being sought to minimize hazardous waste and improve energy efficiency.

Key areas of development are expected to include:

Solvent-Free or Green Solvent Systems: Exploration of mechanochemistry, which can enable solvent-free reactions, is a promising avenue. researchgate.net Additionally, the use of water or other environmentally benign solvents in the synthesis of related compounds is being investigated. acs.org

Alternative Sulfamoylating Agents: The use of bench-stable and less hazardous sulfamoylating agents, such as hexafluoroisopropyl sulfamate (HFIPS), presents a significant advancement. beilstein-journals.org These reagents often require milder reaction conditions and can lead to higher purity products with simpler workup procedures.

Biocatalysis: The biosynthesis of sulfamate-containing natural products points towards the potential of enzymatic approaches. nih.gov The use of enzymes, such as sulfotransferases, could offer highly selective and environmentally friendly methods for the synthesis of this compound and its analogs under mild conditions. nih.gov

Synthetic ApproachKey AdvantagesResearch Focus
Mechanochemistry Solvent-free, reduced waste, potential for scalability. researchgate.netDevelopment of scalable mechanochemical protocols for sulfamate synthesis.
Green Solvents Use of water or other non-toxic, renewable solvents. acs.orgInvestigating the solubility and reactivity of reactants and catalysts in green solvents.
Alternative Reagents Use of stable and less hazardous reagents like HFIPS. beilstein-journals.orgSynthesis and evaluation of new, efficient, and selective sulfamoylating agents.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govDiscovery and engineering of enzymes for the targeted synthesis of sulfamates.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity. For the synthesis of this compound, the development of novel catalytic systems is a key research challenge.

Future explorations are likely to involve:

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. For sulfamate synthesis, organocatalysts like N-methylimidazole have been shown to be effective for alcohol sulfamoylation under mild conditions. mcmaster.ca Chiral bifunctional guanidine (B92328) catalysts have also been employed in enantioselective cyclization reactions of tethered sulfamates. rjptonline.org

Metal Catalysis: Transition metal catalysis offers a broad toolkit for forming new chemical bonds. Iron-catalyzed alkylations of aryl sulfamates have been reported, providing a method for constructing carbon-carbon bonds. nih.gov Furthermore, photochemically-mediated, nickel-catalyzed methods have been developed for the synthesis of N-(hetero)aryl sulfamate esters. acs.org

Site-Selective Catalysis: In more complex molecules containing multiple hydroxyl groups, achieving site-selective sulfamoylation is a significant challenge. Catalyst-controlled methods using organoboron or organotin catalysts have been developed for the selective sulfamoylation of secondary hydroxyl groups in carbohydrate derivatives, a strategy that could potentially be adapted for complex polyhydroxylated cyclohexyl derivatives. acs.orgduke.eduscilit.com

Integration of Advanced Computational Chemistry and Machine Learning for Predictive Design

The synergy between experimental and computational chemistry is transforming the landscape of chemical research. For this compound, computational tools are expected to play an increasingly important role in predicting its properties and designing novel synthetic routes.

Key areas of integration include:

Reaction Prediction and Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying optimal reaction conditions. beilstein-journals.orgrjptonline.orgchemcopilot.com This can significantly reduce the experimental effort required to develop efficient syntheses for this compound.

Mechanism Elucidation: Computational studies, such as those employing Density Functional Theory (DFT), can provide detailed insights into the reaction mechanisms of sulfamate formation and their subsequent chemical transformations. researchgate.net Understanding these pathways is crucial for designing more efficient and selective reactions.

Force Field Development: Accurate molecular dynamics simulations rely on well-parameterized force fields. Recent work has focused on developing and benchmarking force field parameters for sulfamate groups to accurately model their interactions, particularly in biological systems. acs.orgnih.govacs.org This will be crucial for predicting the behavior of this compound in various environments.

Discovery of Underexplored Reaction Pathways and Chemical Transformations

While the synthesis of sulfamates is relatively well-established, the exploration of their reactivity and participation in novel chemical transformations is an active area of research. For this compound, future studies will likely uncover new reaction pathways.

Promising areas of investigation include:

C-H Functionalization: Sulfamate esters can act as directing groups for remote C-H functionalization reactions. duke.edu This strategy allows for the selective introduction of functional groups at positions that are typically unreactive, opening up new avenues for the synthesis of complex derivatives of this compound.

Novel Cyclization Reactions: Tethered sulfamates can undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are valuable synthons in organic chemistry. rjptonline.org

Hydroamination Reactions: The intermolecular anti-Markovnikov hydroamination of alkenes with sulfamates has been demonstrated using a ternary catalyst system, providing a novel method for the formation of C-N bonds. acs.org

New Applications in Emerging Fields of Chemical Sciences

The unique chemical and physical properties of the sulfamate group suggest that this compound and its derivatives could find applications in a variety of emerging fields.

Potential future applications include:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.